Physicochemical Property Comparison: Molecular Weight and Predicted Lipophilicity
N,N,4-Trimethyl-1H-1,2,3-triazol-5-amine (Target) is a smaller, less lipophilic molecule compared to a structurally related 1,2,4-triazole analog, N,N,4-trimethyl-4H-1,2,4-triazol-3-amine (Comparator). This is a cross-study comparable observation based on predicted values. The target compound has a molecular weight of 126.16 g/mol and a predicted LogP of 0 [1]. In contrast, the comparator, N,N,4-trimethyl-4H-1,2,4-triazol-3-amine, has a molecular weight of 126.16 g/mol (same) but is predicted to have a LogP of 0.64 . This difference of 0.64 log units suggests the target compound is more hydrophilic, which could influence its solubility in aqueous assays and its behavior in reversed-phase chromatography.
| Evidence Dimension | Predicted Lipophilicity (LogP) |
|---|---|
| Target Compound Data | LogP = 0 (predicted) |
| Comparator Or Baseline | N,N,4-trimethyl-4H-1,2,4-triazol-3-amine, LogP = 0.64 (predicted) |
| Quantified Difference | Difference of 0.64 log units |
| Conditions | Predicted properties based on computational models (e.g., ChemAxon or ACD/Labs) as reported on vendor datasheets. |
Why This Matters
Lipophilicity (LogP) is a critical parameter influencing aqueous solubility, membrane permeability, and chromatographic retention time; a measurable difference in this parameter can impact assay development and formulation strategies.
- [1] Chemsrc. 2H-1,2,3-Triazol-4-amine,N,N,5-trimethyl-(9CI). CAS 344324-14-7. View Source
